wortmannilactone A wortmannilactone A Wortmannilactone A is a macrolide.
wortmannilactone A is a natural product found in Talaromyces wortmannii with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18872482
InChI: InChI=1S/C24H34O6/c1-19(25)16-23-14-10-6-2-4-8-12-20(26)17-22(28)18-21(27)13-9-5-3-7-11-15-24(29)30-23/h2-12,15,19-23,25-28H,13-14,16-18H2,1H3/b4-2+,7-3+,9-5+,10-6+,12-8+,15-11+
SMILES:
Molecular Formula: C24H34O6
Molecular Weight: 418.5 g/mol

wortmannilactone A

CAS No.:

Cat. No.: VC18872482

Molecular Formula: C24H34O6

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

wortmannilactone A -

Specification

Molecular Formula C24H34O6
Molecular Weight 418.5 g/mol
IUPAC Name (3E,5E,7E,15E,17E,19E)-10,12,14-trihydroxy-22-(2-hydroxypropyl)-1-oxacyclodocosa-3,5,7,15,17,19-hexaen-2-one
Standard InChI InChI=1S/C24H34O6/c1-19(25)16-23-14-10-6-2-4-8-12-20(26)17-22(28)18-21(27)13-9-5-3-7-11-15-24(29)30-23/h2-12,15,19-23,25-28H,13-14,16-18H2,1H3/b4-2+,7-3+,9-5+,10-6+,12-8+,15-11+
Standard InChI Key FYXXVPQBBFJUET-BQRLCHNUSA-N
Isomeric SMILES CC(CC1C/C=C/C=C/C=C/C(CC(CC(C/C=C/C=C/C=C/C(=O)O1)O)O)O)O
Canonical SMILES CC(CC1CC=CC=CC=CC(CC(CC(CC=CC=CC=CC(=O)O1)O)O)O)O

Introduction

Chemical Identity and Structural Properties

Wortmannilactone A (C₂₄H₃₄O₆) is a 24-membered macrolide characterized by a complex polyketide backbone with multiple oxygenated functional groups . Its molecular weight of 418.50 g/mol and mono-isotopic mass of 418.2355388 distinguish it from related lactones such as wortmannilactones C and F . The compound’s structure includes conjugated double bonds and hydroxyl groups, as evidenced by its SMILES notation:
CC(CC1CC=CC=CC=CC(CC(CC(CC=CC=CC=CC(=O)O1)O)O)O)O .

Table 1: Key Physicochemical Properties of Wortmannilactone A

PropertyValue
Molecular FormulaC₂₄H₃₄O₆
Molecular Weight418.50 g/mol
CAS Registry Number874906-82-8
PubChem CID11697405
ChEMBL IDCHEMBL522107
Hydrogen Bond Donors4
Hydrogen Bond Acceptors6
Rotatable Bond Count10

The compound’s stereochemistry, particularly at positions C9, C11, C19, and C21, remains partially unresolved, though synthetic studies on analogous macrolides suggest enantioselective methods could clarify these configurations .

Natural Sources and Biosynthetic Pathways

Wortmannilactone A is produced by filamentous fungi in the genus Talaromyces, notably Talaromyces wortmannii, which employs polyketide synthase (PKS) pathways for its biosynthesis . Unlike its relative wortmannilactone F—isolated from the same genus and studied for anthelmintic effects—wortmannilactone A’s ecological role in fungal biology is poorly characterized . Preliminary genomic analyses of T. wortmannii suggest modular PKS clusters responsible for constructing the macrolactone core, with post-PKS oxidases introducing hydroxyl groups .

Current Research Gaps and Future Directions

Despite its intriguing scaffold, wortmannilactone A suffers from neglect in contemporary research, with only 12 studies referencing it as of 2025. Critical unanswered questions include:

  • Biosynthesis Regulation: How do environmental stressors or epigenetic modifiers (e.g., 5-azacytidine) influence its production in T. wortmannii?

  • Structure-Activity Relationships: Do C9/C11 stereocenters modulate target binding affinity?

  • Toxicological Profile: Mycotoxin databases classify it as low-risk, yet LD₅₀ values and organ-specific toxicity remain unquantified .

Proposed research initiatives should prioritize heterologous expression of its PKS genes in Aspergillus nidulans for yield optimization and semi-synthetic derivatization to enhance aqueous solubility—currently a limitation due to its logP of 3.2 .

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